

Comparative analysis of SBI-0206965's potency on ULK1 and ULK2

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Compound of Interest		
Compound Name:	SBI-0206965	
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Comparative Potency of SBI-0206965 on ULK1 and ULK2

SBI-0206965 is a cell-permeable inhibitor targeting the Unc-51-like autophagy-activating kinases, ULK1 and ULK2, which are crucial for the initiation of the autophagy process. This guide provides a comparative analysis of the compound's potency against these two highly related kinases, supported by experimental data and protocols.

Potency Comparison

The inhibitory activity of **SBI-0206965** against ULK1 and ULK2 is typically measured by its half-maximal inhibitory concentration (IC50). Experimental data indicates that **SBI-0206965** is a potent inhibitor of ULK1 and exhibits approximately 7-fold selectivity for ULK1 over ULK2.[1]

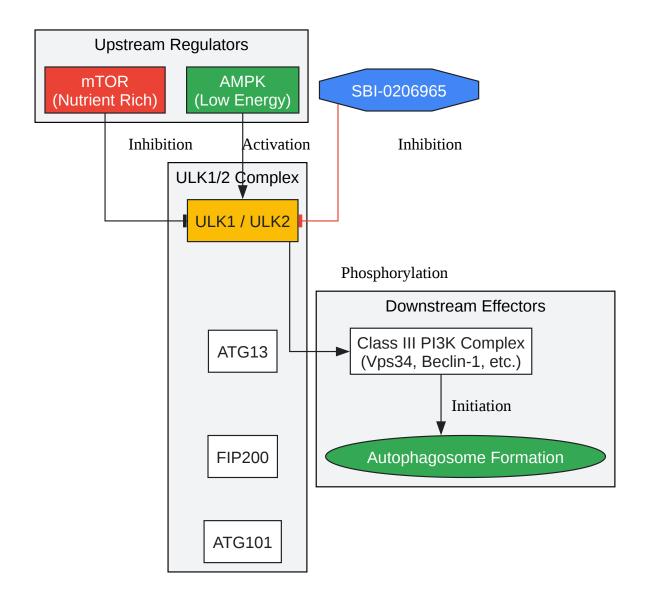
Target Kinase	IC50 Value (nM)	Reference
ULK1	108	[1][2][3][4]
ULK2	711	[2][3][4]
ULK2 (alternative)	212	[5]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by half.



Signaling Pathway of ULK1/ULK2 in Autophagy

ULK1 and ULK2 are serine/threonine kinases that play a pivotal role in the autophagy signaling cascade. They exist in a complex with other proteins such as ATG13, FIP200, and ATG101.[6] This complex is a critical integrator of upstream signals, such as those from mTOR (a negative regulator) and AMPK (a positive regulator), to initiate the formation of the autophagosome.[2][7] **SBI-0206965** exerts its effect by directly inhibiting the kinase activity of ULK1 and ULK2, thereby blocking downstream phosphorylation events and suppressing autophagy.[2]





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ULK1/2 signaling pathway in autophagy initiation.

Experimental Protocols

The potency of **SBI-0206965** is determined through in vitro kinase assays. A common method is a radiometric assay that measures the phosphorylation of a substrate by the kinase.

Objective: To determine the IC50 value of SBI-0206965 for ULK1 and ULK2.

Materials:

- Purified recombinant ULK1 or ULK2 enzyme.
- Kinase substrate (e.g., Myelin Basic Protein (MBP) or recombinant GST-Atg101).[1]
- Kinase Buffer (e.g., 25 mM MOPS, pH 7.5, 15 mM MgCl₂, 1 mM EGTA, 0.1 mM Na₃VO₄).[1]
- Adenosine triphosphate (ATP), including a radiolabeled version (y-32P-ATP).
- SBI-0206965 at various concentrations.
- SDS-PAGE gels and electrophoresis equipment.
- PhosphorImager for signal detection.

Procedure:

- Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing the kinase buffer, the specific kinase (ULK1 or ULK2), and its substrate.
- Inhibitor Addition: Add SBI-0206965 at a range of concentrations to the reaction tubes.
 Include a control with no inhibitor.
- Initiation: Start the kinase reaction by adding the ATP mixture (containing both cold ATP and y-32P-ATP). The final ATP concentration is typically kept near its Km value for the kinase.



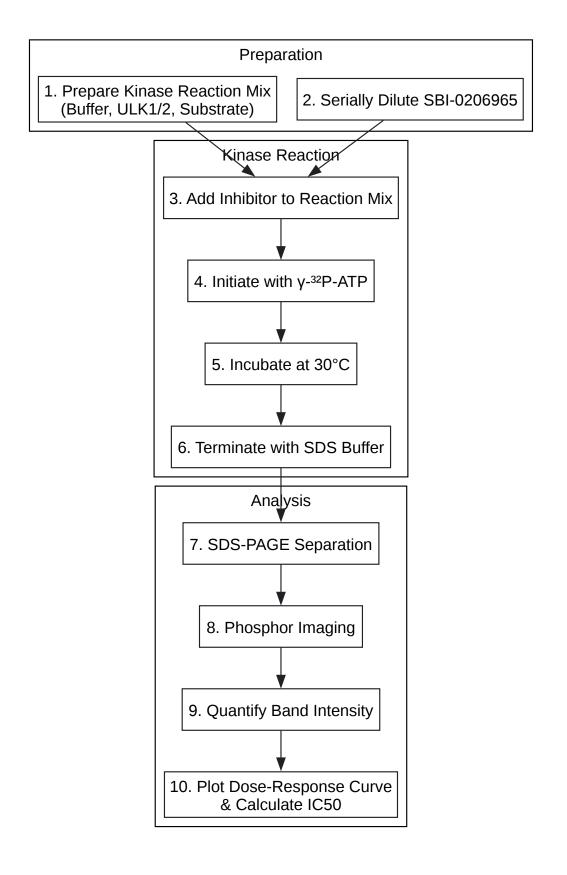




- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
- Termination: Stop the reaction by adding SDS loading buffer, which denatures the enzymes.
- Separation: Separate the reaction products by size using SDS-PAGE. The phosphorylated substrate will have incorporated the ³²P radiolabel.
- Detection and Analysis: Dry the gel and expose it to a phosphor screen. Image the screen using a PhosphorImager to detect the radioactive signal from the phosphorylated substrate.
 [1]
- Quantification: Quantify the band intensity corresponding to the phosphorylated substrate for each inhibitor concentration.
- IC50 Calculation: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Alternative non-radiometric methods such as ADP-Glo™ or AlphaScreen® assays may also be used, which measure ADP production or use a proximity-based signal, respectively.[7][8]





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Workflow for determining kinase inhibitor potency.



Selectivity and Off-Target Considerations

While **SBI-0206965** is a potent inhibitor of ULK1 and ULK2, it is important to note its activity against other kinases. Studies have shown that **SBI-0206965** also potently inhibits AMP-activated protein kinase (AMPK), an upstream positive regulator of autophagy.[2][9] Kinome-wide screening has revealed that **SBI-0206965** can inhibit several other kinases, particularly those with a large gatekeeper residue in the ATP-binding pocket.[10][11][12] This cross-reactivity should be considered when interpreting cellular data, and appropriate controls should be used to delineate the specific effects of ULK1/2 inhibition. For instance, **SBI-0206965** has been shown to inhibit members of the AMPK-related kinase family, such as NUAK1 and MARK3/4, with equal or greater potency than AMPK or ULK1.[12][13]

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